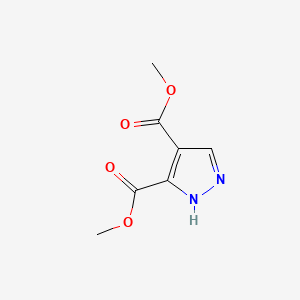
4-N,N-Bis(2-chloroethyl)amino-2-tolualdehyde
Overview
Description
“4-N,N-Bis(2-chloroethyl)amino-2-tolualdehyde” is a chemical compound with the molecular formula C12H15Cl2NO . It’s not intended for human or veterinary use and is used for research purposes.
Molecular Structure Analysis
The molecular structure of “4-N,N-Bis(2-chloroethyl)amino-2-tolualdehyde” can be represented by the InChI string: InChI=1S/C12H15Cl2NO/c1-10-8-12(3-2-11(10)9-16)15(6-4-13)7-5-14/h2-3,8-9H,4-7H2,1H3 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 260.16 g/mol . It has a predicted density of 1.232±0.06 g/cm3 . The melting point is 86.5-87.5 °C (solvent: ethanol) and the boiling point is predicted to be 407.0±45.0 °C .Scientific Research Applications
Antiproliferative Activity
The compound has shown significant antiproliferative activity against various cancer cell lines. It has demonstrated higher potency than suberoylanilide hydroxamic acid (SAHA) in inhibiting the growth of A2780 and HepG2 cells . This suggests that 4-N,N-Bis(2-chloroethyl)amino-2-tolualdehyde could be an effective agent in restricting the proliferation of cancer cells, making it a valuable asset in oncological research.
Apoptosis Induction
In addition to halting cell proliferation, this chemical has been associated with the induction of apoptosis in cancer cells . Apoptosis, or programmed cell death, is a vital process for eliminating damaged or unwanted cells. By promoting apoptosis in cancer cells, this compound could contribute to the reduction of tumor growth and the progression of cancer.
Cell Cycle Modulation
Research indicates that 4-N,N-Bis(2-chloroethyl)amino-2-tolualdehyde can cause G2/M phase arrest in cancer cells . The G2/M phase is a critical point in the cell cycle where cells prepare for mitosis. By disrupting this phase, the compound can prevent cancer cells from dividing and multiplying, further contributing to its antitumor effects.
Enzymatic Selectivity Assay
The compound’s effectiveness in targeting specific HDAC enzymes has been evaluated through enzymatic selectivity assays . These assays help determine the compound’s selectivity and potency, which are essential for developing targeted cancer therapies. The ability to selectively inhibit certain HDAC enzymes could lead to more effective treatments with fewer side effects.
Molecular Structure Analysis
The molecular structure of 4-N,N-Bis(2-chloroethyl)amino-2-tolualdehyde has been extensively analyzed to understand its interaction with biological targets . The structure-activity relationship (SAR) studies are fundamental in medicinal chemistry as they provide insights into the molecular features necessary for biological activity and help in the optimization of therapeutic agents.
properties
IUPAC Name |
4-[bis(2-chloroethyl)amino]-2-methylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO/c1-10-8-12(3-2-11(10)9-16)15(6-4-13)7-5-14/h2-3,8-9H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQIAXDULHBLZJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N(CCCl)CCCl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90181054 | |
| Record name | 4-N,N-Bis(2-chloroethyl)amino-2-tolualdehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90181054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-N,N-Bis(2-chloroethyl)amino-2-tolualdehyde | |
CAS RN |
26459-95-0 | |
| Record name | 4-N,N-Bis(2-chloroethyl)amino-2-tolualdehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026459950 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MLS002702989 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49520 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-N,N-Bis(2-chloroethyl)amino-2-tolualdehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90181054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




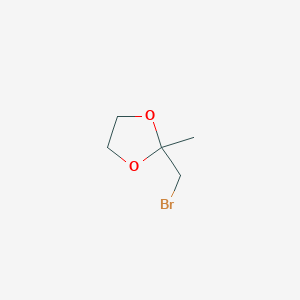

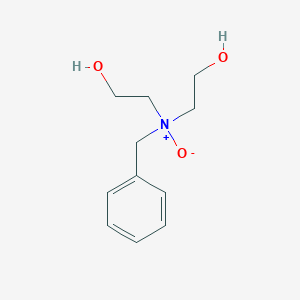


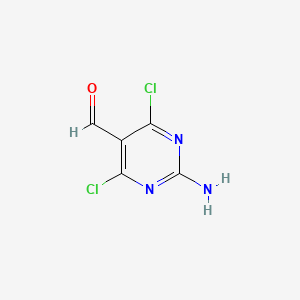

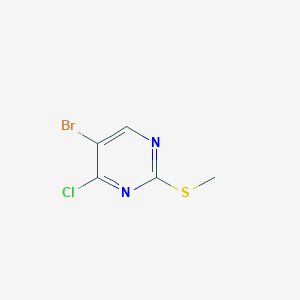
![3-amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B1266958.png)

![n-[2-Chloro-5-(trifluoromethyl)phenyl]-3-oxobutanamide](/img/structure/B1266963.png)

